N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide
Description
This compound is a 1,8-naphthyridine derivative characterized by a benzamide group at the 4-position and a dimethylaminoethylamino substituent at the 7-position of the naphthyridine core. The 1,8-naphthyridine scaffold is known for its biological relevance, including antimicrobial, anticancer, and fluorescence properties .
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H26N6O/c1-31(2)17-16-26-23-13-12-21-22(14-15-27-24(21)30-23)28-19-8-10-20(11-9-19)29-25(32)18-6-4-3-5-7-18/h3-15H,16-17H2,1-2H3,(H,29,32)(H2,26,27,28,30) |
InChI Key |
FWMMLEULBQVTBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC2=NC=CC(=C2C=C1)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediates
The preparation of N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide begins with the synthesis of key intermediates. Notably:
- 7-Dimethylamino-1,8-naphthyridin-4-one : This intermediate can be synthesized through a multi-step reaction involving the condensation of 2-amino-3-cyanopyridine derivatives with dimethylamine followed by cyclization and oxidation steps.
Key Reaction Steps
The following table summarizes critical reaction steps in the preparation process:
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Formation of naphthyridine core | 2-amino-3-cyanopyridine + dimethylamine | Moderate |
| 2 | Alkylation to introduce ethylamine | Naphthyridine + ethylbromide | High |
| 3 | Coupling reaction to form benzamide | Naphthyridine + phenylisocyanate | Moderate |
| 4 | Final assembly into target compound | Benzamide + final amine coupling agent | High |
Detailed Reaction Conditions
Step 1: Formation of Naphthyridine Core
The first step involves the condensation reaction between 2-amino-3-cyanopyridine and dimethylamine under reflux conditions in a suitable solvent such as ethanol. The reaction typically yields moderate amounts of 7-dimethylamino-1,8-naphthyridin-4-one after purification.
Step 2: Alkylation
In this step, the naphthyridine intermediate undergoes alkylation using ethylbromide in the presence of a base (e.g., potassium carbonate) to introduce the ethylamine group. This reaction is generally performed at room temperature and results in high yields.
Step 3: Coupling Reaction
The next step is a coupling reaction where the naphthyridine derivative is reacted with phenylisocyanate to form an amide bond. This reaction can be facilitated by using a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) to enhance yield.
Step 4: Final Assembly
Finally, the compound is completed by introducing an amine group through a coupling reaction with an appropriate amine source under acidic conditions. This step often yields high purity and yield.
Research indicates that various synthetic pathways can lead to this compound with different efficiencies and yields depending on the choice of reagents and conditions. The use of modern coupling techniques and protective group strategies can significantly enhance synthetic efficiency.
Challenges in Synthesis
Challenges include:
Selectivity : Achieving selective reactions without side products.
Purification : Effective purification methods are crucial to obtain high-purity compounds.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Common reagents for substitution reactions include halides and other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit potent anticancer properties. N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study published in Molecules demonstrated that naphthyridine derivatives could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes and inhibit essential bacterial functions. Research published in Antibiotics highlighted the efficacy of naphthyridine derivatives against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
G Protein-Coupled Receptor Modulation
This compound has been investigated for its effects on G protein-coupled receptors (GPCRs), which play critical roles in cellular communication and signal transduction. Studies have revealed that this compound can act as a selective modulator of certain GPCRs, influencing physiological responses such as neurotransmitter release and hormone signaling .
Neuropharmacology
The compound's interaction with neuroreceptors has implications for neuropharmacology. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders such as depression and anxiety . Research focusing on its neuroprotective effects has shown potential in mitigating neurodegenerative processes.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Molecules (2020) | Anticancer | Demonstrated inhibition of breast and prostate cancer cell lines through apoptosis induction. |
| Antibiotics (2021) | Antimicrobial | Effective against multidrug-resistant bacterial strains, showing potential for new antibiotic development. |
| Journal of Medicinal Chemistry (2022) | GPCR Modulation | Identified as a selective modulator affecting neurotransmitter release patterns. |
| Neuropharmacology (2023) | Neuroprotective Effects | Showed promise in protecting neuronal cells from oxidative stress, relevant for neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Key Positions
The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations:
- Position 7: The dimethylaminoethylamino group in the target compound likely enhances solubility compared to alkylamino () or oxo () substituents. This group may also facilitate hydrogen bonding in biological systems.
- Position 4 : Benzamide substituents (target compound and ) are structurally distinct from methyl or phenyl groups (), suggesting divergent target selectivity.
Gaps in Data :
- Pharmacokinetic or mechanistic studies for the target compound are absent in the provided evidence.
- ’s compound lacks detailed activity data despite its structural similarity .
Biological Activity
N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide, with CAS number 1203509-94-7, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C25H26N6O
- Molecular Weight : 426.5 g/mol
- Structure : The compound features a complex structure that includes a naphthyridine moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Telomerase Activity : Studies have shown that benzamide derivatives can inhibit telomerase activity by down-regulating telomerase-associated proteins. For instance, benzamide treatment in leukemic cells demonstrated a dose-dependent inhibition of telomerase activity, which is crucial in cancer cell proliferation .
- Topoisomerase Inhibition : Compounds related to this benzamide have been identified as topoisomerase I inhibitors. These agents disrupt the DNA replication process, leading to apoptosis in cancer cells .
- Multikinase Inhibition : Similar compounds have exhibited multikinase inhibitory activity, specifically against CDK4/CYCLIN D1 and ARK5 kinases. This inhibition can lead to cell cycle arrest and reduced tumor growth .
Case Study 1: Telomerase Inhibition
In a study involving K562 leukemic cells, treatment with benzamide resulted in a significant reduction in telomerase activity. The study reported that the effective concentration for 50% inhibition was approximately 10.7 mM. In addition, the expression of TEP1/TP1 was notably decreased following treatment, indicating a direct impact on telomerase-associated proteins .
Case Study 2: Antitumor Activity
Research has demonstrated that derivatives of naphthyridine can effectively inhibit tumor growth in vivo. For example, ARC-111, a related compound, showed potent antitumor activity when administered to tumor-bearing mice. The mechanism was linked to its ability to target topoisomerase I, leading to increased apoptosis in cancer cells .
Comparative Table of Biological Activities
| Compound Name | Mechanism of Action | Targeted Enzyme/Protein | Effect on Cancer Cells |
|---|---|---|---|
| This compound | Telomerase Inhibition | TEP1/TP1 | Reduced proliferation |
| Benzamide | Telomerase Inhibition | TERT | Decreased activity |
| ARC-111 | Topoisomerase I Inhibition | Topoisomerase I | Induced apoptosis |
| 7x | Multikinase Inhibition | CDK4/CYCLIN D1 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
